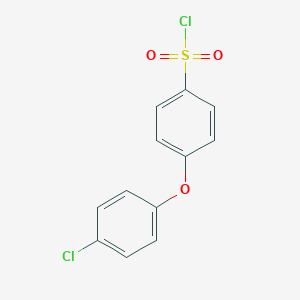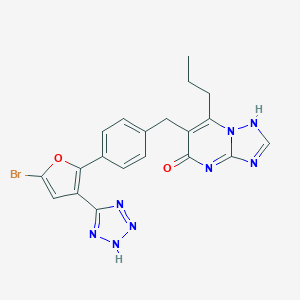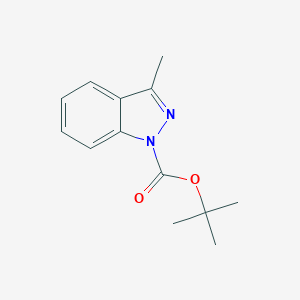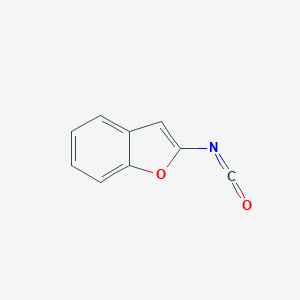
4-(4-chlorophenoxy)benzenesulfonyl Chloride
Overview
Description
Synthesis Analysis
The synthesis of 4-(4-Chlorophenoxy)benzenesulfonyl Chloride involves the interaction of relevant sulfonamide with chlorosulfonic acid, leading to the formation of sterically hindered isomeric forms. These processes are well-documented and involve careful manipulation of reagents and conditions to yield the desired product (Rublova et al., 2017).
Molecular Structure Analysis
The molecular structure of derivatives and isomers related to 4-(4-Chlorophenoxy)benzenesulfonyl Chloride has been characterized by X-ray diffraction methods. These analyses reveal detailed geometrical parameters such as bond lengths, angles, and dihedral angles, contributing to the understanding of their chemical behavior and reactivity (Rigotti et al., 1988).
Chemical Reactions and Properties
This compound exhibits interesting chemical behavior, including the formation of stable anion radicals under specific conditions, leading to cleavage and formation of new compounds. The reactivity patterns offer insights into its potential applications and interactions with other chemical species (Simonet et al., 2000).
Physical Properties Analysis
The physical properties of 4-(4-Chlorophenoxy)benzenesulfonyl Chloride derivatives have been studied, including their crystalline structure and thermal behaviors. These studies provide valuable information on the stability and solubility of the compounds, which are essential for their application in various chemical processes (Karthik et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity towards different nucleophiles and electrophiles, have been extensively investigated. These studies help in understanding the potential utility of these compounds in synthetic chemistry and their behavior under different chemical environments (Tarasov et al., 2002).
Scientific Research Applications
Environmental Impact and Remediation
Chlorophenols, including compounds structurally related to 4-(4-chlorophenoxy)benzenesulfonyl chloride, have been extensively studied for their environmental impact, particularly as precursors to more harmful compounds like dioxins during processes such as Municipal Solid Waste Incineration (MSWI). Studies have documented the pathways through which chlorophenols can be converted into dioxins, highlighting the importance of understanding these mechanisms for environmental protection and remediation efforts (Peng et al., 2016). Additionally, the natural attenuation of chlorinated compounds, including chlorophenols in hyporheic zones, has been critically reviewed, offering insights into biogeochemical processes that could mitigate contaminant fluxes to surface water (Weatherill et al., 2018).
Catalytic and Electrochemical Reduction
The degradation and removal of chlorophenols from the environment, a category that includes compounds similar to 4-(4-chlorophenoxy)benzenesulfonyl chloride, have been a significant focus of research. For instance, zero valent iron (ZVI) and bimetallic systems have shown potential in efficiently dechlorinating chlorophenols, highlighting innovative remediation strategies for contaminated soils and water bodies (Gunawardana et al., 2011).
Toxicity and Environmental Safety
The environmental and health impacts of chlorophenols and their degradation products have been evaluated to understand their persistence and toxic effects. Such studies are crucial for assessing the risk these compounds pose to both ecosystems and human health. For example, the eco-toxicological effects of 2,4-D, a chlorophenol herbicide, have been scrutinized, revealing potential lethal effects on non-target organisms, which could be analogous to concerns surrounding compounds like 4-(4-chlorophenoxy)benzenesulfonyl chloride (Islam et al., 2017).
Safety and Hazards
This compound is corrosive and can cause severe skin burns and eye damage . It may also cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
This compound is provided to early discovery researchers as part of a collection of unique chemicals . Therefore, the specific biological targets and their roles are still under investigation.
Biochemical Pathways
Given its structural similarity to other diphenylethers , it may potentially interact with similar biochemical pathways.
properties
IUPAC Name |
4-(4-chlorophenoxy)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O3S/c13-9-1-3-10(4-2-9)17-11-5-7-12(8-6-11)18(14,15)16/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXRXINFTQAJBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC=C(C=C2)Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374025 | |
| Record name | 4-(4-chlorophenoxy)benzenesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenoxy)benzenesulfonyl Chloride | |
CAS RN |
191327-30-7 | |
| Record name | 4-(4-chlorophenoxy)benzenesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-chlorophenoxy)benzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[[(2R,3S,5R)-5-(2,4-Dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate](/img/structure/B64884.png)





![1-[2-(2,2,2-Trifluoroethoxy)phenyl]piperazine](/img/structure/B64893.png)


![Ethyl 3-(benzylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B64900.png)

![Methyl 6-oxabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B64902.png)
